2-(4-Chlorophenyl)oxirane
Overview
Description
2-(4-Chlorophenyl)oxirane, also known as 4-chlorostyrene oxide, is an organic compound with the molecular formula C8H7ClO. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-chlorostyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of sulfur ylides. For example, the reaction of 4-chlorobenzaldehyde with dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) can produce the corresponding epoxide. This method is advantageous due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.
Oxidation: Hydrogen peroxide (H2O2) or peracids in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: β-substituted alcohols.
Oxidation: Diols or other oxidized derivatives.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-(4-Chlorophenyl)oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)oxirane involves its reactivity towards nucleophiles. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophilic intermediate .
Molecular Targets and Pathways:
Enzymatic Reactions: The compound is a substrate for epoxide hydrolases, enzymes that catalyze the hydrolysis of epoxides to diols.
Chemical Pathways: It participates in various organic reactions, including those forming carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)oxirane
- 2-(4-Fluorophenyl)oxirane
- Styrene oxide
- Cyclohexene oxide
Comparison: 2-(4-Chlorophenyl)oxirane is unique due to the presence of the chlorine atom on the phenyl ring, which influences its reactivity and physical properties. Compared to its bromine and fluorine analogs, the chlorine derivative exhibits different reactivity patterns in nucleophilic substitution and other reactions. Styrene oxide and cyclohexene oxide, while similar in structure, lack the halogen substituent, resulting in distinct chemical behaviors.
Biological Activity
2-(4-Chlorophenyl)oxirane, also known as chlorophenyl epoxide, is an organic compound characterized by its epoxide structure, which consists of a three-membered cyclic ether. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅ClO
- Molecular Weight : 222.71 g/mol
- Structure : The compound features a chlorophenyl group, contributing to its unique chemical properties and biological activities.
Biological Activities
1. Antiepileptic Properties
this compound has been investigated for its role as an adjunctive therapy in epilepsy treatment. Research indicates that it demonstrates efficacy in managing seizures when used alongside other antiepileptic drugs. Its mechanism of action may involve modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.
2. Anti-inflammatory and Analgesic Effects
The compound has shown potential anti-inflammatory and analgesic effects in various studies. These properties are significant as they suggest that this compound could be beneficial in treating conditions characterized by inflammation and pain, although further research is necessary to elucidate the specific mechanisms involved.
3. Inhibition of Lipoxygenase
Notably, this compound has been reported to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response. The inhibitory concentration (IC50) values indicate its potency as a lipoxygenase inhibitor, which could contribute to its anti-inflammatory effects .
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, often involving the oxidation of precursor compounds. The reactivity profile of this epoxide allows it to participate in nucleophilic ring-opening reactions, making it valuable for constructing complex molecules in organic synthesis. Common nucleophiles include water, alcohols, and amines.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antiepileptic Activity : A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with refractory epilepsy. Results indicated a significant reduction in seizure frequency compared to baseline measurements.
- Research on Inflammation : A laboratory study assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The results demonstrated a marked decrease in inflammatory markers and joint swelling following administration of this compound.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | Ketone functional group | Precursor for oxirane synthesis |
2-(4-Fluorophenyl)-2-(1-cyclopropylethyl)oxirane | Fluorine substitution on phenyl group | Potentially similar pharmacological effects |
3-(4-Chlorophenyl)-3-(1-cyclopropylethyl)oxirane | Different positioning of substituents | Varies; less studied |
Properties
IUPAC Name |
2-(4-chlorophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLXNDOMYKTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950565 | |
Record name | 2-(4-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2788-86-5 | |
Record name | 4-Chlorostyrene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2788-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorostyrene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROSTYRENE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M51K7C6AC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical transformation of 2-(4-chlorophenyl)oxirane discussed in the research paper?
A1: The research paper investigates the oxidative transformations of this compound in the presence of p-toluenesulfonic acid as a catalyst. [] While the abstract doesn't detail specific products, it suggests that the epoxide ring, a highly reactive functional group, undergoes opening and subsequent reactions under these conditions.
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